N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide
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Overview
Description
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide is a complex organic compound that belongs to the class of imidazopyridine derivatives. This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring fused with a pyridine ring, an oxane ring, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an α-haloketone under basic conditions.
Introduction of the Oxane Ring: The oxane ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.
Attachment of the Carboxamide Group: The carboxamide group can be attached via an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tuberculosis agent due to its activity against multidrug-resistant strains of Mycobacterium tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or proteins involved in the survival and replication of pathogenic microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Biological Activity
N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-phenyloxane-4-carboxamide is a complex organic compound belonging to the imidazopyridine derivative class. Its unique structure, featuring an imidazo[1,2-a]pyridine ring fused with a pyridine ring and an oxane ring, makes it a subject of interest for various biological and medicinal applications.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
Key Structural Features:
- Imidazo[1,2-a]pyridine core : This heterocyclic structure is known for its biological activity.
- Oxane ring : Contributes to the compound's stability and reactivity.
- Carboxamide group : Plays a crucial role in the compound's interaction with biological targets.
Antimycobacterial Activity
Research indicates that compounds within the imidazopyridine class, including this compound, exhibit significant antitubercular properties. A study highlighted that derivatives of imidazo[1,2-a]pyridine demonstrated low nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB) .
Case Study: Antitubercular Efficacy
A series of synthesized compounds based on the imidazo[1,2-a]pyridine structure showed promising results:
- Compounds 15b and 15d : Displayed excellent safety profiles and pharmacokinetic properties, making them potential lead candidates for further development in tuberculosis treatment .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for the survival and replication of pathogenic microorganisms.
- Targeting Specific Pathways : It interacts with molecular targets that are vital for cellular proliferation in pathogens.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions.
- Introduction of the Oxane Ring : Accomplished via cyclization reactions involving diols.
- Attachment of the Carboxamide Group : Conducted through amidation reactions .
Comparative Biological Activity Table
Properties
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-2-24(17-19-16-23-20-10-6-7-13-25(19)20)21(26)22(11-14-27-15-12-22)18-8-4-3-5-9-18/h3-10,13,16H,2,11-12,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBXBRZMWSXSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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